Benzenethiol, 2-amino-3,5-dimethyl-

Description

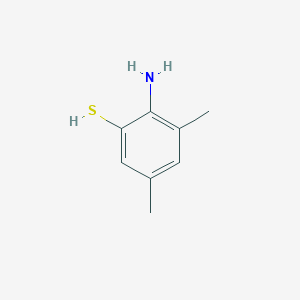

Benzenethiol, 2-amino-3,5-dimethyl- (C₈H₁₁NS) is a substituted aromatic thiol characterized by an amino (-NH₂) group at the 2-position and two methyl (-CH₃) groups at the 3- and 5-positions of the benzene ring. While direct data on this compound are scarce in the provided evidence, its structural analogs (e.g., fluorinated or halogenated derivatives) offer insights into its behavior, as discussed below.

Properties

CAS No. |

56536-88-0 |

|---|---|

Molecular Formula |

C8H11NS |

Molecular Weight |

153.25 g/mol |

IUPAC Name |

2-amino-3,5-dimethylbenzenethiol |

InChI |

InChI=1S/C8H11NS/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,9H2,1-2H3 |

InChI Key |

PERDOULMOPGWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)S)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 2-amino-3,5-dimethyl- typically involves the following steps:

Starting Material: The synthesis begins with 2-nitro-3,5-dimethylbenzoic acid.

Reduction Reaction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Thiolation: The amino group is then converted to a thiol group using reagents like thiourea and hydrochloric acid.

Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of Benzenethiol, 2-amino-3,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the reduction and thiolation reactions.

Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2-amino-3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines and thiols using reducing agents.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Iron powder, hydrochloric acid, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Amines and Thiols: Formed through reduction reactions.

Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

Benzenethiol, 2-amino-3,5-dimethyl- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzenethiol, 2-amino-3,5-dimethyl- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Benzenethiol, 2-amino-3,5-dimethyl- and related compounds, based on substituent effects and available data from analogs:

Key Observations :

Substituent Effects on Reactivity: The amino group in 2-amino-3,5-dimethyl-benzenethiol likely increases nucleophilicity compared to non-amino analogs (e.g., benzaldehyde derivatives). However, steric hindrance from the methyl groups may reduce reactivity in bulky reaction environments.

By analogy, 2-amino-3,5-dimethyl-benzenethiol’s amino group may require careful handling to avoid amine-related toxicity.

Physical Properties: Methyl groups generally enhance hydrophobicity. For example, 3,5-dimethyl-benzaldehyde has reduced water solubility compared to unsubstituted benzaldehyde .

Research Findings and Limitations

- Synthesis Challenges: The steric bulk of 3,5-dimethyl groups may complicate coupling reactions or metal coordination, as seen in pyridinium-stannate complexes (e.g., bis(2-amino-3,5-dichloropyridinium) hexachloridostannate), where substituent positioning affects crystal packing .

- Regulatory Gaps: No regulatory data exist for 2-amino-3,5-dimethyl-benzenethiol in the provided evidence. By contrast, benzathine benzylpenicillin (CAS 1538-09-6) is tightly regulated due to its pharmaceutical applications, highlighting the need for standardized safety protocols for novel thiol derivatives .

Notes

- Store in cool, dry conditions away from oxidizers.

- Research Priorities: Further studies on acute toxicity, ecotoxicity, and biodegradability are critical, as these data are absent even for fluorinated analogs like 2-amino-3,5-difluoro-benzenethiol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.